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1-Aminonaphthalene-8-methanol

Cat. No.: B11913890
M. Wt: 173.21 g/mol
InChI Key: KRSIKTZBNDFBDF-UHFFFAOYSA-N
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Description

Contextualization within Peri-Substituted Naphthalene (B1677914) Derivatives Chemistry

1-Aminonaphthalene-8-methanol belongs to a class of compounds known as peri-substituted naphthalene derivatives. In these molecules, substituents are located at the 1 and 8 positions of the naphthalene ring system. wikipedia.org This specific substitution pattern forces the functional groups into close proximity, with a separation of approximately 2.5 Å. wikipedia.org This close distance, which is within the van der Waals radius for many atoms, leads to significant steric and electronic interactions between the substituents. wikipedia.org These interactions, often referred to as the "peri-effect," are a defining feature of this class of compounds and can lead to unique chemical reactivity and physical properties not observed in other disubstituted naphthalene isomers. kiku.dk The rigid naphthalene framework locks the substituents in this spatially constrained arrangement, preventing them from moving apart and reacting independently. st-andrews.ac.uk

Theoretical and Practical Significance of 1,8-Disubstitution in Naphthalene Scaffolds

The 1,8-disubstitution pattern on the naphthalene scaffold is of considerable theoretical and practical interest. The forced proximity of the substituents can lead to the formation of intramolecular hydrogen bonds, which significantly influence the molecule's conformation and reactivity. aip.orgacs.org For instance, in protonated 1,8-disubstituted naphthalenes, strong intramolecular hydrogen bonds between nitrogen and oxygen or fluorine atoms have been studied to understand the complexities of these interactions. aip.org

This unique geometry has been exploited to create molecules with unusual properties, such as "proton sponges," which are exceptionally strong bases due to the stabilization of the protonated form by the two peri-substituents. wikipedia.org A well-known example is 1,8-bis(dimethylamino)naphthalene (B140697). wikipedia.org The study of 1,8-disubstituted naphthalenes provides a valuable platform for investigating fundamental aspects of chemical bonding, steric strain, and non-covalent interactions. st-andrews.ac.uk From a practical standpoint, this structural motif is a key component in the design of various functional materials, including ligands for catalysis and fluorescent probes. wikipedia.orgsmolecule.com

Evolution of Research on Aminonaphthalene-Alcohol Systems

Research into aminonaphthalene systems has a long history, initially driven by their importance as intermediates in the synthesis of dyes. chemicalbook.com The Bucherer reaction, for example, is a classical method for preparing aminonaphthalenes from hydroxynaphthalenes. researchgate.net Over time, the focus has expanded to explore the photophysical properties of these compounds. Aminonaphthalene derivatives are often fluorescent and their emission properties can be sensitive to the local environment, making them useful as fluorescent probes. smolecule.comnih.gov

The introduction of an alcohol functional group, as in this compound, adds another dimension to the chemistry of these systems. The alcohol group can participate in hydrogen bonding and can be oxidized to other functional groups, such as aldehydes or carboxylic acids. smolecule.com Research on aminonaphthalene-alcohol systems investigates how the interplay between the amino and alcohol groups, influenced by their positions on the naphthalene ring, affects their chemical and photophysical behavior. nih.gov For example, studies have explored the use of aminonaphthalene derivatives as photocages for alcohols and carboxylic acids. researchgate.net

Fundamental Academic Research Questions and Objectives Pertaining to this compound

The unique structure of this compound raises several fundamental research questions. A primary area of investigation is the nature and strength of the intramolecular hydrogen bond between the amino and methanol (B129727) groups. Understanding this interaction is crucial for explaining the compound's conformational preferences and reactivity. Researchers aim to quantify the energetic and geometric parameters of this hydrogen bond through spectroscopic and computational methods. aip.orgmdpi.com

Another key objective is to elucidate the photophysical properties of this compound. This includes characterizing its absorption and fluorescence spectra, determining its quantum yield, and investigating how these properties are influenced by solvent polarity and hydrogen bonding. mdpi.commdpi.comresearchgate.net The potential for intramolecular charge transfer (ICT) in the excited state is a topic of particular interest, as it can lead to solvatochromic fluorescence. mdpi.comekb.eg

Furthermore, the reactivity of the amino and methanol groups in this sterically constrained environment is a subject of study. Researchers are interested in how the peri-interaction affects the pKa of the amino group and the reactivity of the methanol group towards oxidation or esterification. smolecule.comgoogle.com The synthesis of derivatives of this compound is also an important objective, as it allows for the systematic investigation of structure-property relationships and the development of new functional molecules.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
IUPAC Name(8-aminonaphthalen-1-yl)methanol
Physical StateSolid
Melting Point48-50 °C (for 1-aminonaphthalene-d7) chemicalbook.com
Boiling Point301 °C (for 1-aminonaphthalene-d7) chemicalbook.com
SolubilitySparingly soluble in DMSO, slightly soluble in methanol chemicalbook.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B11913890 1-Aminonaphthalene-8-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(8-aminonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H11NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7,12H2

InChI Key

KRSIKTZBNDFBDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Aminonaphthalene 8 Methanol

Retrosynthetic Analysis for the Introduction of Amino and Hydroxymethyl Functionalities

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. ias.ac.in For 1-aminonaphthalene-8-methanol (I), the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bond of the hydroxymethyl group, or functional group interconversion (FGI).

A logical retrosynthetic strategy begins by considering the final functional groups. The primary amine can be derived from the reduction of a nitro group, a common and efficient transformation. The hydroxymethyl group is readily accessible through the reduction of a carbonyl group, such as an aldehyde, a carboxylic acid, or an ester. This leads to key precursor molecules like 1-nitro-8-naphthaldehyde (II) or 1-nitro-8-naphthoic acid (III).

Scheme 1: Retrosynthetic Analysis of this compound

Generated code

Further disconnection of these intermediates points towards a highly strategic starting material: naphthalic anhydride (B1165640) (IV). This precursor is ideal as it already possesses the required 1,8-disubstitution pattern. The challenge then becomes the differential manipulation of the two carbonyl functionalities of the anhydride to ultimately yield the desired amino and hydroxymethyl groups. An alternative route could involve the nitration of a 1-substituted naphthalene (B1677914), but achieving regioselective substitution at the 8-position is often difficult. canada.ca Therefore, routes commencing from naphthalic anhydride are generally more viable.

Direct Functionalization Approaches on Naphthalene Precursors

The direct functionalization of a bare naphthalene ring to install amino and hydroxymethyl groups at the C1 and C8 positions in a single or few steps is a formidable challenge. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have made significant strides in the regioselective functionalization of aromatic rings. researchgate.netresearchgate.net However, the simultaneous and selective introduction of two different functional groups at the sterically demanding peri-positions of naphthalene is not a well-established process.

Electrophilic aromatic substitution on naphthalene typically yields the 1-substituted product (alpha-substitution). Introducing a second substituent is governed by the directing effect of the first group and often leads to a mixture of isomers, with the 1,8-isomer rarely being the major product due to steric hindrance. cardiff.ac.ukmdpi.com

Directed metalation strategies, where a directing group guides a metalating agent to a specific position, could theoretically be employed. For instance, a directing group at C1 could facilitate metalation and subsequent functionalization at the C8 position. However, finding a directing group that can be converted into a hydroxymethyl or amino group while facilitating the introduction of the other adds layers of complexity. Research has shown that lithiation of certain 1,8-disubstituted naphthalenes, like 1,8-bis(dimethylamino)naphthalene (B140697) (Proton Sponge), can occur at other positions on the ring, highlighting the complexities of C-H activation on this scaffold. researchgate.net To date, a direct, high-yielding synthesis of this compound from naphthalene or simple monosubstituted naphthalenes has not been reported, making multi-step sequences the preferred approach.

Multi-Step Synthetic Sequences and Intermediate Derivatization

Given the challenges of direct functionalization, multi-step synthetic sequences starting from precursors with the correct 1,8-substitution pattern are the most practical and widely employed routes. Naphthalic anhydride and its derivatives are common starting points.

A plausible and effective route starts with the conversion of 1-naphthalic anhydride to 1,8-naphthalimide (B145957). The imide nitrogen can then be removed, or the entire group transformed. A key intermediate that can be synthesized from naphthalic anhydride is 8-nitro-1-naphthoic acid. This intermediate is pivotal as it contains precursors to both the amine and hydroxymethyl functionalities at the correct positions. The synthesis generally proceeds as follows:

Nitration: Naphthalic anhydride is nitrated to give 3-nitro- and 4-nitronaphthalic anhydride.

Separation and Decarboxylation: The 4-nitro isomer is separated and subjected to decarboxylation to yield 1-nitro-8-naphthoic acid.

Sequential Reduction: This key intermediate then undergoes two separate reduction steps to yield the final product. The sequence of these reductions is critical and relies on chemoselective reagents.

Reductive Amination Strategies for the Amino Group

While reductive amination classically refers to the conversion of a carbonyl compound to an amine masterorganicchemistry.com, in the context of synthesizing this compound, the term is more broadly applied to the formation of the amino group. The most common strategy is the reduction of a nitro group. The reduction of the nitro group in an intermediate like 1-nitro-8-naphthalenemethanol or 1-nitro-8-naphthoic acid is a standard transformation. A variety of reducing agents can be employed, and the choice often depends on the other functional groups present in the molecule. researchgate.net

Reagent/SystemConditionsSelectivity Notes
SnCl₂ / HCl Acidic, often EtOH/H₂ORobust method, effective for aromatic nitro groups.
H₂ / Pd-C Catalytic hydrogenationClean method, but may also reduce other functionalities like aldehydes or alkenes.
Fe / CH₃COOH Acetic acidClassic method, often used in industrial processes.
Na₂S₂O₄ Aqueous solutionMild reducing agent, can be selective in the presence of other groups.

The chemoselective reduction of a nitro group in the presence of a carboxylic acid or an alcohol is generally straightforward.

Carbonyl Reduction Pathways for the Hydroxymethyl Group

The hydroxymethyl group is typically introduced by the reduction of a carboxylic acid or an aldehyde. Starting from an intermediate like 1-amino-8-naphthoic acid or 1-nitro-8-naphthoic acid, the carboxyl group must be reduced to a primary alcohol.

Reduction of Carboxylic Acids: Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent. Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another excellent option that is often more selective than LiAlH₄.

Reduction of Aldehydes: If the synthesis proceeds via an aldehyde intermediate, such as 1-nitro-8-naphthaldehyde, milder reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) is a highly effective and selective reagent for reducing aldehydes to alcohols and is compatible with the presence of a nitro group. google.com

Carbonyl PrecursorReducing AgentTypical Conditions
Carboxylic Acid (-COOH)LiAlH₄Anhydrous ether or THF
Carboxylic Acid (-COOH)BH₃·THFAnhydrous THF
Aldehyde (-CHO)NaBH₄Methanol (B129727) or Ethanol
Aldehyde (-CHO)H₂ / Catalyst (e.g., PtO₂)Hydrogenation

Chemoselective Transformations in the Presence of Multiple Functional Groups

The synthesis of this compound from an intermediate like 1-nitro-8-naphthoic acid is a prime example of the need for chemoselectivity. rsc.org The molecule contains two functional groups that are both susceptible to reduction. The synthetic strategy must therefore involve either protecting one group while the other is transformed or using selective reagents that will only affect the desired functionality.

Route A: Reduce Carboxylic Acid First

Intermediate: 1-nitro-8-naphthoic acid.

Step 1: Reduce -COOH. The carboxylic acid is reduced to a primary alcohol using a selective reagent like borane (BH₃·THF), which typically does not reduce aromatic nitro groups under standard conditions. This yields 1-nitro-8-naphthalenemethanol.

Step 2: Reduce -NO₂. The nitro group is then reduced to an amine using a standard method like catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂).

Route B: Reduce Nitro Group First

Intermediate: 1-nitro-8-naphthoic acid.

Step 1: Reduce -NO₂. The nitro group is reduced to a primary amine via catalytic hydrogenation or metal-acid reduction to give 1-amino-8-naphthoic acid.

Step 2: Reduce -COOH. The carboxylic acid is then reduced to the alcohol using a strong reductant like LiAlH₄. This is possible because the amino group is less reactive towards LiAlH₄ than the carboxylic acid.

The choice between these routes depends on reagent availability, yield, and ease of purification. Route A is often preferred as the selective reduction of a carboxylic acid in the presence of a nitro group with borane is a very reliable transformation.

Regioselective and Stereoselective Synthesis of 1,8-Disubstituted Naphthalenes

Regioselectivity: As previously discussed, achieving the 1,8-disubstitution pattern on a naphthalene ring through sequential electrophilic substitution is inefficient due to poor regiocontrol. researchgate.netmdpi.com Therefore, the most successful and regioselective syntheses of compounds like this compound rely on starting materials where the 1,8-relationship is pre-established. Naphthalic anhydride is the archetypal precursor for this purpose. nih.gov Other strategies to build the substituted naphthalene ring from acyclic or monocyclic precursors, such as through Diels-Alder reactions or other cyclization cascades, can also offer high regioselectivity but are often more complex. acs.orgthieme-connect.com

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. However, the chemistry of 1,8-disubstituted naphthalenes is closely linked to the phenomenon of atropisomerism . Due to the close proximity of the peri-substituents, significant steric strain can exist, forcing the substituents out of the plane of the naphthalene ring. nih.gov If the substituents are large enough, rotation around the C1-aryl and C8-aryl bonds can be restricted, leading to the existence of stable, non-interconverting rotational isomers (atropisomers), which are a form of axial chirality. researchgate.net While the -NH₂ and -CH₂OH groups in the final product are too small to cause restricted rotation at room temperature, derivatization of these groups with bulkier moieties could potentially lead to chiral, atropisomeric structures. This consideration is important in the broader context of the chemistry of 1,8-disubstituted naphthalenes.

Control of Functional Group Placement at Peri Positions

The precise installation of substituents at the peri-positions (C1 and C8) of a naphthalene ring is a significant challenge in organic synthesis due to the close proximity of these sites, which leads to considerable steric hindrance. nih.gov Several strategies have been developed to overcome this challenge and achieve regioselective functionalization.

One common approach involves the use of directing groups. nih.govacs.org These are functional groups that are temporarily installed on the naphthalene core to guide a reagent to a specific position. For instance, a directing group at the C1 position can facilitate the introduction of a second substituent at the C8 position. acs.org The choice of directing group and reaction conditions can be tuned to favor either peri- or ortho-substitution. nih.gov For example, a transient ligand strategy has been shown to enable regioselective C–H methylation of 1-naphthaldehyde (B104281), with peri-methylation being controlled by the higher electron density of the peri-position and the formation of specific palladacycle intermediates. nih.gov

Another strategy involves the functionalization of pre-existing naphthalene derivatives. For example, 1-amino-naphthalene-8-sulfonic acid can serve as a precursor to other peri-disubstituted naphthalenes. wikipedia.org This can be achieved through a sequence of reactions such as nitration of naphthalene-1-sulfonic acid followed by reduction. wikipedia.org

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalenes. nih.govnih.gov Iridium-catalyzed borylation of the C-H bond peri to a silyl (B83357) group in naphthalenes allows for the installation of a boryl group, which can then be converted to a variety of other functional groups. nih.gov Similarly, rhodium-catalyzed systems have been developed for the peri-selective heteroarylation of naphthalenes. acs.org

The synthesis of 1,8-disubstituted naphthalenes can also be achieved through multi-step sequences starting from simpler naphthalene precursors. Dinitration of naphthalene, for instance, yields 1,8-dinitronaphthalene, which can then be reduced to 1,8-diaminonaphthalene (B57835). wikipedia.org This diamine can potentially be further modified to introduce the desired amino and methanol groups. A summary of strategies is presented in Table 1.

Table 1: Strategies for Controlling Functional Group Placement at Peri Positions of Naphthalene
StrategyDescriptionKey FeaturesReference
Directing GroupsTemporary installation of a functional group to guide reagents to the peri-position.Tunable selectivity (peri vs. ortho); examples include picolinamides, thioethers, and silyl groups. nih.govnih.gov
Functionalization of PrecursorsUtilizing existing peri-disubstituted naphthalenes like 1-amino-naphthalene-8-sulfonic acid.Step-wise modification of functional groups. wikipedia.org
Transition Metal-Catalyzed C-H ActivationDirect functionalization of C-H bonds at the peri-position using catalysts like iridium, rhodium, or palladium.High regioselectivity; wide functional group tolerance. nih.govnih.govacs.org
Multi-step Synthesis from NaphthaleneSequential introduction of functional groups, such as dinitration followed by reduction.Builds complexity from a simple starting material. wikipedia.org

Chiral Synthesis Approaches for Enantiomerically Pure Forms

The synthesis of enantiomerically pure this compound is crucial for applications where specific stereochemistry is required, such as in the development of chiral ligands or catalysts. rsc.orgacs.org Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral molecule.

One prominent approach is the use of chiral catalysts in key synthetic steps. rsc.orgacs.org Transition metal complexes with chiral ligands are widely employed for asymmetric transformations, including hydrogenation, amination, and C-H functionalization. rsc.orgacs.org For instance, the asymmetric hydrogenation of prochiral imines or enamines can lead to chiral amines. acs.org While direct examples for this compound are not prevalent in the provided search results, the principles of asymmetric catalysis are broadly applicable.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Biocatalysis, utilizing enzymes to catalyze stereoselective reactions, offers a powerful alternative for producing enantiomerically pure compounds. nih.gov Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze asymmetric carbene N-H insertion reactions, providing a route to chiral amines. nih.gov

Furthermore, chiral resolution of a racemic mixture is a classical method to obtain enantiomerically pure compounds. This involves separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent. acs.org Novel axially chiral sulfonic acids have been synthesized and resolved into their atropisomers through the formation of diastereomeric salts. acs.org

Table 2: Chiral Synthesis Approaches
ApproachDescriptionKey FeaturesReference
Asymmetric CatalysisUse of chiral transition metal catalysts or organocatalysts to induce stereoselectivity.High enantiomeric excesses achievable; applicable to a wide range of reactions. rsc.orgacs.org
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct the stereochemical outcome.Well-established method; requires additional steps for attachment and removal.
BiocatalysisUtilization of enzymes to perform stereoselective transformations.High selectivity and mild reaction conditions; may require enzyme engineering. nih.gov
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Applicable when asymmetric synthesis is not feasible; often involves diastereomeric salt formation. acs.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational calculations.

For transition metal-catalyzed reactions, a common mechanistic pathway involves the formation of a metal-substrate complex, followed by C-H activation to form a metallacycle intermediate. nih.govacs.org For example, in the rhodium-catalyzed heteroarylation of 1-(methylthio)naphthalenes, a cationic five-membered rhodacycle complex is proposed to form through peri-C-H bond activation. acs.org This intermediate then reacts with the coupling partner, followed by reductive elimination to yield the product. acs.org Similarly, in the palladium-catalyzed methylation of 1-naphthaldehyde, the formation of a 5,6-fused bicyclic palladacycle is a key step in controlling peri-selectivity. nih.gov

In the case of cobalt-catalyzed alkoxylation of 1-naphthylamine (B1663977) derivatives, mechanistic studies suggest the reaction proceeds through a single electron transfer (SET) process. beilstein-journals.org Initially, the Co(II) catalyst is oxidized to a Co(III) species, which then participates in the C-H activation and subsequent C-O bond formation. beilstein-journals.org

Kinetic investigations are also vital for elucidating reaction mechanisms. For instance, a comprehensive kinetic study of the FeCl3-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes suggested a catalytic cycle involving a ternary complex that binds to both coupling partners and the oxidant. acs.org

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules like this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate a wide range of transformations.

Transition metal catalysis is particularly prominent. nih.govnih.govacs.orgbeilstein-journals.org As previously mentioned, catalysts based on palladium, rhodium, iridium, and cobalt have been successfully used for the selective functionalization of the naphthalene core. nih.govnih.govacs.orgbeilstein-journals.org These catalysts enable C-H activation, cross-coupling reactions, and the introduction of various functional groups under relatively mild conditions. For example, a cobalt-catalyzed C(sp2)–H alkoxylation of 1-naphthylamine derivatives provides an efficient route to aryl ethers. beilstein-journals.org

The Ullmann coupling reaction, often catalyzed by copper, is another important tool for forming C(aryl)-N bonds. acs.org A microwave-assisted, copper(0)-catalyzed Ullmann reaction has been developed for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, demonstrating an efficient method for creating the C-N bond at the peri-position. acs.org

In addition to metal catalysts, organocatalysis has emerged as a powerful strategy in asymmetric synthesis. rsc.org Chiral Brønsted acids, for example, can be used to activate substrates and control the stereochemical outcome of reactions. acs.org

The choice of catalyst is critical and often depends on the specific transformation being targeted. The development of new and more efficient catalytic systems is an ongoing area of research with the potential to significantly improve the synthesis of this compound and related compounds.

Table 3: Catalytic Approaches in Naphthalene Functionalization
Catalyst TypeMetalReaction TypeKey FeaturesReference
Transition MetalPalladiumC-H MethylationForms a key palladacycle intermediate for peri-selectivity. nih.gov
Transition MetalIridiumC-H BorylationSilyl-directed, enables installation of a versatile boryl group. nih.gov
Transition MetalRhodiumC-H HeteroarylationAchieves peri-selective C-C bond formation. acs.org
Transition MetalCobaltC-H AlkoxylationProceeds via a single electron transfer mechanism. beilstein-journals.org
Transition MetalCopperUllmann CouplingForms C(aryl)-N bonds, often microwave-assisted. acs.org
OrganocatalystN/AAsymmetric SynthesisChiral Brønsted acids for stereocontrol. acs.org

Reaction Chemistry and Advanced Transformational Studies of 1 Aminonaphthalene 8 Methanol

Reactivity of the Primary Amino Group (at C1)

The primary amino group at the C1 position of 1-aminonaphthalene-8-methanol is a key site for a variety of chemical modifications. Its nucleophilic character allows it to participate in a range of substitution, addition, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of attacking electron-deficient centers. While direct nucleophilic aromatic substitution on the naphthalene (B1677914) ring is generally challenging, the amino group readily engages in reactions with alkyl halides and other electrophilic species.

In reactions with halogenoalkanes, the amino group can act as a nucleophile, leading to the formation of secondary and tertiary amines. The reaction typically proceeds via an SN2 mechanism with primary halogenoalkanes, where the amino group displaces the halide ion. ekb.eg The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base, often excess ammonia (B1221849) or another amine, to yield the free amine. ekb.eg

The reactivity of the amino group is also evident in its addition to carbonyl compounds, which serves as the initial step in various subsequent reactions, including reductive amination.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Aromatic Amines

ReactantReagentConditionsProduct TypeReference
Primary Aromatic AmineAlkyl Halide (e.g., R-Br)Heat, Solvent (e.g., Ethanol)Secondary Amine ekb.eg
Primary Aromatic AmineAcyl Halide (e.g., R-COCl)Base (e.g., Pyridine), 0°C to RTAmide nih.gov

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of Schiff bases is often catalyzed by acids or bases and is typically a reversible process.

Schiff bases derived from naphthalene derivatives are of significant interest due to their potential applications in coordination chemistry and materials science. acs.orgkiku.dkacs.org For instance, the condensation of 1,8-diaminonaphthalene (B57835) with 2-hydroxy-1-naphthaldehyde (B42665) yields a Schiff base ligand capable of forming stable metal complexes. acs.org It is expected that this compound would react similarly with various aldehydes and ketones to produce the corresponding Schiff bases, with the hydroxyl group at the C8 position potentially influencing the reaction or the properties of the resulting imine.

Table 2: Examples of Schiff Base Formation with Naphthalene Amines

Amine ReactantCarbonyl ReactantConditionsProductReference
1,8-Diaminonaphthalene2-Hydroxy-1-naphthaldehydeEthanol, RefluxSchiff Base Ligand acs.org
Aniline (B41778) or 1-AminonaphthaleneSalicylaldehyde derivativesEthanol, RefluxHydroxybenzaldimines smolecule.com
Naphthalene-1,8-diamine4-HydroxybenzaldehydeEthanol, Room TemperatureSchiff Base acs.org

Note: This table provides examples of Schiff base formation with related naphthalene amines to illustrate the general reaction type.

The nitrogen atom of the primary amino group can be functionalized through alkylation, acylation, and arylation reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. Besides the reaction with alkyl halides, N-alkylation can also be achieved using alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" catalysis. mdpi.com This method, often employing iridium or ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. mdpi.comresearchgate.net

N-Acylation: This is a common transformation where an acyl group is introduced, typically by reacting the amine with an acyl chloride or an acid anhydride (B1165640). This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting amides are generally stable compounds.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes palladium or copper catalysts to couple the amine with an aryl halide.

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. The resulting diazonium group (-N₂⁺) is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions.

These transformations allow for the introduction of a diverse range of functional groups onto the naphthalene ring at the C1 position, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others. The proximity of the methanol (B129727) group at the C8 position could potentially lead to intramolecular cyclization reactions of the diazonium intermediate, for example, to form a naphtho[1,8-cd]pyran-like structure, although specific studies on this for this compound are not prevalent in the searched literature.

Table 3: Common Diazotization and Subsequent Reactions of Aromatic Amines

ReactionReagent(s)Product Functional GroupReference
DiazotizationNaNO₂, HCl, 0-5°CDiazonium Salt (-N₂⁺Cl⁻)
Sandmeyer (Chlorination)CuClChloro (-Cl)
Sandmeyer (Bromination)CuBrBromo (-Br)
Sandmeyer (Cyanation)CuCNCyano (-CN)
Schiemann ReactionHBF₄, HeatFluoro (-F)
IodinationKIIodo (-I)
HydroxylationH₂O, HeatHydroxyl (-OH)

Note: This table outlines general diazotization reactions applicable to primary aromatic amines.

Reactivity of the Primary Alcohol Group (at C8)

The primary alcohol group (-CH₂OH) at the C8 position of this compound offers another site for chemical modification, primarily through reactions involving the hydroxyl group.

Esterification: The primary alcohol can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid and is a reversible equilibrium process. The use of more reactive acyl chlorides or anhydrides, often in the presence of a base like pyridine, leads to a more efficient and irreversible formation of the ester.

Etherification: The formation of an ether linkage can be achieved through various methods. A classic approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Another method is the copper-catalyzed etherification of C-H bonds, although this is more relevant for forming aryl ethers. Transition-metal-free oxidative C-H etherification with alcohols has also been reported for acylanilines.

The peri-position of the amino group could influence these reactions. For instance, in an acidic medium required for some esterifications, the amino group would be protonated, which could affect the reactivity of the nearby alcohol group. Conversely, under basic conditions for etherification, the amino group remains neutral.

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of this compound presents a significant challenge in synthetic chemistry, requiring careful selection of reagents and conditions to target the primary alcohol function without affecting the nucleophilic amino group or the aromatic naphthalene core. The primary transformations of interest are the partial oxidation to 1-aminonaphthalene-8-carbaldehyde and the complete oxidation to 1-aminonaphthalene-8-carboxylic acid.

Oxidation to Aldehydes:

Generating aldehydes from primary alcohols is particularly challenging as they can be easily over-oxidized to carboxylic acids. nih.gov For a substrate like this compound, which contains both a benzylic alcohol and an amino group, chemoselectivity is paramount. Aerobic oxidation methods catalyzed by copper in conjunction with nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective for this purpose. nih.govresearchgate.net These systems are known for their high selectivity for primary benzylic alcohols and typically operate under mild conditions that are tolerant of amine functionalities. nih.govorganic-chemistry.org Specifically, a catalyst system of Cu/TEMPO can mediate the aerobic oxidation of benzylic alcohols to aldehydes, often at room temperature using ambient air as the oxidant. nih.gov The Stahl oxidation, which employs a 2,2'-bipyridyl-ligated copper(I) species with a nitroxyl radical, is renowned for its selectivity in oxidizing primary alcohols to aldehydes with rare instances of over-oxidation. wikipedia.org

Another highly selective method involves using trichloroisocyanuric acid with catalytic TEMPO, which rapidly oxidizes benzylic and β-amino alcohols to aldehydes without proceeding to the carboxylic acid. organic-chemistry.orgorganic-chemistry.org The chemoselectivity in these reactions often stems from kinetic differences, as the oxidation of secondary alcohols is significantly slower. organic-chemistry.org Under acidic conditions, the amino group can be protonated, rendering it less nucleophilic and resistant to oxidation by reagents like Bobbitt's salt (an oxoammonium salt), allowing for the selective oxidation of the alcohol. nih.gov

Oxidation to Carboxylic Acids:

The conversion of the primary alcohol in this compound to a carboxylic acid typically involves a two-step process where the alcohol is first oxidized to an aldehyde, which is then further oxidized. researchgate.net Many powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can accomplish this transformation. libretexts.orglibretexts.org Interestingly, there are documented cases where primary amines resist oxidation by potassium permanganate while a primary alcohol is converted to a carboxylic acid. ethernet.edu.et

A more controlled, one-pot procedure involves an initial TEMPO-catalyzed oxidation to the aldehyde, followed by a subsequent oxidation step. A system using catalytic TEMPO and sodium hypochlorite (B82951) (NaOCl) can first generate the aldehyde; if the carboxylic acid is the desired product, the reaction can be promoted to full oxidation. windows.net A refined method uses a catalytic combination of TEMPO and sodium chlorite (B76162) (NaClO₂) as the terminal oxidant, which effectively converts primary alcohols to carboxylic acids, proceeding through an intermediate aldehyde. nsf.gov The importance of water is critical in many of these reactions, as it facilitates the formation of an intermediate aldehyde hydrate, which is then readily oxidized to the carboxylic acid. researchgate.netnsf.gov

Table 1: Selective Oxidation Strategies for this compound

Target ProductReagent/Catalyst SystemKey Features & ConditionsCitations
Aldehyde Cu/TEMPO Catalyst Systems (e.g., Stahl Oxidation)High chemoselectivity for primary benzylic alcohols; mild, aerobic conditions; tolerant of amines. nih.govwikipedia.org
Aldehyde Trichloroisocyanuric acid / cat. TEMPORapid and selective for primary alcohols; avoids over-oxidation. organic-chemistry.orgorganic-chemistry.org
Aldehyde Oxoammonium Salts (e.g., Bobbitt's Salt) / AcidAmine is protected by protonation, allowing selective alcohol oxidation. nih.gov
Carboxylic Acid Jones Reagent (CrO₃/H₂SO₄)Strong, classical oxidizing agent for converting primary alcohols to carboxylic acids. libretexts.orglibretexts.org
Carboxylic Acid Potassium Permanganate (KMnO₄)Powerful oxidant; can be selective under certain conditions. libretexts.orgethernet.edu.et
Carboxylic Acid TEMPO / NaClO / NaClO₂One-pot, two-step system; controlled oxidation via aldehyde intermediate. nsf.gov
Carboxylic Acid Platinum on Carbon (Pt/C) / O₂ (Heyns Oxidation)Heterogeneous catalysis, often in aqueous NaHCO₃; proceeds via aldehyde hydrate. nsf.gov

Reductive Deoxygenation and Other Reductive Transformations

Reductive Deoxygenation:

Reductive deoxygenation involves the removal of the hydroxyl group from the C-8 methanol substituent to yield 1-amino-8-methylnaphthalene. The direct cleavage of the strong C-O bond in benzylic alcohols is challenging. researchgate.net Modern synthetic methods often achieve this by first converting the alcohol into a derivative with a better leaving group, followed by a reductive cleavage. Strategies include the formation of benzoates or N-acyl carbamothioates, which can then be reduced under visible light photoredox catalysis. acs.orgbeilstein-journals.org Another approach is the use of indium(III) chloride as a catalyst with a silane (B1218182) reducing agent, which shows high chemoselectivity for the deoxygenation of benzylic alcohols. organic-chemistry.org A direct deoxygenation of non-activated alcohols has also been developed using sodium tetraphenylborate (B1193919) (NaBPh₄) and a photoredox catalyst, which generates a boron radical to activate the hydroxyl group. nih.gov

Other Reductive Transformations:

Beyond the functional group, the aromatic naphthalene core can undergo reduction. The Birch reduction, a dissolving metal reduction typically using an alkali metal in liquid ammonia with an alcohol proton source, converts aromatic rings into 1,4-dienes. wikipedia.org This reaction has been successfully applied to 1-aminonaphthalene. A modern electrochemical approach to the Birch reduction has been developed, which avoids the need for liquid ammonia and alkali metals. acs.org In a continuous flow electrochemical reactor using a sacrificial aluminum anode, 1-aminonaphthalene was reduced to the corresponding dihydronaphthalene derivative with excellent selectivity and an isolated yield of 88%. researchgate.netacs.org This electroreductive method represents a more sustainable and scalable alternative to the classical Birch reduction for modifying the naphthalene core. acs.org

Intramolecular Reactions and Ring-Closure Pathways Involving 1,8-Substituents

The proximity of the amino and methanol groups at the C-1 and C-8 positions (the peri-positions) of the naphthalene ring enforces significant steric strain and facilitates unique intramolecular reactions. nih.gov This peri-interaction forces the substituents to twist out of the plane of the naphthalene ring, influencing their reactivity and enabling ring-closure pathways that are not observed in other isomers. researchgate.netmdpi.com

Formation of Cyclic Ethers or Aminals

The close spatial arrangement of the amino and hydroxymethyl groups in this compound is ideal for intramolecular cyclization to form seven-membered heterocyclic rings. Although direct cyclization is not typically spontaneous, activation of the methanol group can initiate the reaction. For example, conversion of the alcohol to a better leaving group, such as a tosylate or halide, would render the benzylic carbon susceptible to intramolecular nucleophilic attack by the C-1 amino group.

This pathway would lead to the formation of a dihydronaphtho[1,8-bc]azepine, a seven-membered ring fused to the naphthalene core. The synthesis of related naphtho[1,8-bc]pyridine and dihydronaphtho[1,8-bc]azepine ring systems via cyclization strategies has been reported, confirming the feasibility of such transformations. acs.org

Rearrangement Processes Induced by Peri-Interactions

The steric repulsion between substituents at the peri-positions is a significant driving force for chemical reactivity. nih.gov This strain can activate the aromatic ring and facilitate reactions under mild conditions. nih.gov In some 1,8-disubstituted naphthalenes, severe steric strain has been shown to disrupt the aromaticity of the naphthalene core, leading to unexpected bond fragmentation and molecular rearrangement. nih.gov For instance, studies on 8-nitro-1-naphthoic acid derivatives have shown that the steric hindrance between the peri groups can induce a rearrangement to a conjugated aldehyde under mild conditions. nih.gov While a specific rearrangement for this compound is not documented, the inherent strain makes it a candidate for such processes, particularly under acidic or thermal stress where intermediates like carbocations or nitrenium ions could form, leading to skeletal reorganization to alleviate the steric clash.

Electrochemical Transformations and Redox Behavior

The electrochemical properties of this compound are determined by its three redox-active components: the aromatic naphthalene system, the primary amino group, and the primary benzylic alcohol.

Anodic Oxidation Mechanisms and Products

Anodic oxidation provides a pathway to selectively oxidize molecules without the need for chemical oxidants. mdpi.com For this compound, oxidation can occur at either the amino or the alcohol group, depending on the electrode material and reaction conditions.

Studies on the anodic oxidation of α-naphthylamine show that it is readily oxidized, often leading to the formation of colored polymeric films or, under certain conditions, α-naphthoquinone. mdpi.com The mechanism is believed to proceed through an initial one-electron transfer to form a radical cation, which can then dimerize or undergo further oxidation.

Concurrently, benzylic alcohols are known to undergo electrochemical oxidation to the corresponding aldehydes and, with further oxidation, to carboxylic acids. d-nb.inforsc.orgabechem.com This process also typically involves the formation of a radical cation intermediate, followed by deprotonation to a benzylic radical, which is then oxidized to the carbonyl compound. d-nb.info The direct electrochemical oxidation of 1-naphthylmethanol to 1-naphthaldehyde (B104281) has been achieved in 88% yield. d-nb.info

Therefore, the anodic oxidation of this compound is expected to be a competitive process. The outcome would be highly dependent on the potential, pH, and electrode material used. At lower potentials, selective oxidation of the more easily oxidized amino group might occur, leading to polymerization. At higher potentials, or with specific catalytic electrodes, oxidation of the benzylic alcohol to the aldehyde or carboxylic acid is a likely outcome.

Table 2: Potential Anodic Oxidation Products of this compound

Reaction SitePotential Product(s)Mechanistic NotesSupporting Literature
Amino Group Poly(this compound)Formation of a radical cation followed by electropolymerization. mdpi.com
Amino Group / Ring Naphthoquinone derivativeFurther oxidation of the amine and aromatic ring. mdpi.com
Methanol Group 1-Aminonaphthalene-8-carbaldehydeSelective oxidation of the primary alcohol to the aldehyde. mdpi.comd-nb.info
Methanol Group 1-Aminonaphthalene-8-carboxylic acidOver-oxidation of the alcohol or aldehyde to the carboxylic acid. rsc.orgabechem.com

Cathodic Reduction Pathways, including Birch-Type Reductions

The cathodic reduction of this compound, particularly through methods like the Birch reduction, offers a potent strategy for dearomatization, yielding dihydro- and tetrahydronaphthalene derivatives. The Birch reduction traditionally involves the use of alkali metals (like sodium or lithium) in liquid ammonia with a proton source (like an alcohol). wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reduction on substituted naphthalenes is dictated by the electronic nature of the substituents.

For this compound, the powerful electron-donating amino group (-NH₂) at the C1 position is the primary director of the reduction. According to the empirical rules of the Birch reduction, electron-donating groups direct the reduction to produce a dihydroaromatic product where the substituent resides on the remaining double bond. nrochemistry.com The reaction proceeds via the formation of a radical anion upon addition of a solvated electron to the naphthalene ring. wikipedia.orgnrochemistry.com This is followed by protonation from the alcohol present, subsequent reduction by another electron, and a final protonation to yield the non-conjugated diene. nrochemistry.com

In the case of the closely related 1-aminonaphthalene, Birch reduction with sodium in liquid ammonia smoothly yields 5,8-dihydro-1-naphthalenamine. rsc.org By analogy, this compound is expected to undergo reduction in the unsubstituted ring to form (8-amino-5,8-dihydronaphthalen-1-yl)methanol. The methanol group (-CH₂OH) is not expected to significantly alter the regiochemical outcome directed by the potent amino group.

Recent advancements have focused on electrochemical Birch reductions, which circumvent the need for cryogenic liquid ammonia and alkali metals by using an electrode as the electron source. acs.org In a continuous flow electrochemical Taylor vortex reactor, 1-aminonaphthalene has been successfully reduced to its corresponding dihydronaphthalene with excellent selectivity ( >90%) and an isolated yield of 88%. nih.govsoton.ac.uk This methodology, which can employ a sacrificial aluminum anode and a stainless steel cathode, is directly applicable to this compound. acs.orgnih.gov

Table 1: Comparison of Birch Reduction Methods for 1-Aminonaphthalene Derivatives

Parameter Traditional Birch Reduction Electrochemical Birch Reduction
Reducing Agent Alkali Metal (Na, Li) wikipedia.orgmasterorganicchemistry.com Cathode (e.g., Stainless Steel) nih.gov
Solvent Liquid Ammonia wikipedia.orgmasterorganicchemistry.com THF with electrolyte nih.gov
Proton Source Alcohol (e.g., ethanol, t-butanol) masterorganicchemistry.com Dimethylurea (DMU) nih.gov
Temperature < -33 °C wikipedia.org Ambient acs.org
Key Intermediate Radical Anion nrochemistry.com Radical Anion acs.org
Reported Yield (1-aminonaphthalene) 90% (with some oxidation sensitivity) rsc.org 88% (isolated) nih.govsoton.ac.uk

| Primary Product | 5,8-dihydro-1-naphthalenamine rsc.org | 5,8-dihydro-1-naphthalenamine nih.gov |

Solvent Effects on Electrochemical Processes

Solvent systems and supporting electrolytes play a critical role in the efficiency and selectivity of the electrochemical reduction of naphthylamines. In electrochemical Birch reductions, the solvent must dissolve the substrate and the electrolyte, facilitate ion transport, and provide a suitable medium for the proton source to function.

The choice of proton source is also crucial. While traditional Birch reductions use alcohols, electrochemical variants have successfully employed alternatives like dimethylurea. acs.org The availability and acidity of the proton donor are key to quenching the intermediate radical anion and carbanion, preventing side reactions.

Furthermore, the pairing of electrochemical half-reactions across different solvents has been demonstrated using a "redox reservoir" electrode. nih.gov This strategy allows an oxidative reaction to occur in an organic solvent like methanol or acetonitrile (B52724) while the corresponding reduction occurs in an aqueous solution, separated by a proton-conducting membrane. nih.gov This highlights the modularity of electrochemical setups and the profound influence of compartmentalizing solvent systems to achieve otherwise incompatible paired reactions. The cathodic reduction of methanol itself can serve as a source of methoxide (B1231860) anions and hydrogen gas in certain electrochemical setups. scielo.br

Photochemical and Photophysical Reaction Mechanisms

The photochemistry of this compound is governed by the interplay of the electron-donating amino group, the hydroxymethyl group, and the naphthalene aromatic system. Upon absorption of light, the molecule is promoted to an electronic excited state, from which several relaxation pathways, including fluorescence, intramolecular charge transfer, and proton transfer, can occur.

Excited State Proton Transfer (ESPT) Kinetics and Thermodynamics

Naphthylamines and naphthols are classic examples of photoacids, compounds that become significantly more acidic in the excited state. bowdoin.edu this compound contains two potential proton transfer sites: the amino group (-NH₂) and the methanol group (-CH₂OH). The kinetics and thermodynamics of ESPT are highly dependent on the solvent environment, particularly its proton-accepting ability (hydrogen bond basicity) and polarity.

Studies on analogous bifunctional aminonaphthols provide significant insight. For instance, 1-ammonium-2-naphthol exhibits divergent ESPT behavior in water versus methanol. researchgate.netrsc.org In water, a strong hydrogen-bonding solvent, proton transfer can occur from both the hydroxyl (-OH) and the protonated amino (-NH₃⁺) groups. researchgate.netrsc.org However, in methanol, which is a less effective proton acceptor than water, ESPT is observed only from the more acidic -NH₃⁺ site. researchgate.netrsc.org

For this compound, the primary alcohol group is generally a much weaker acid than a phenol (B47542) or a protonated amine. Therefore, in its neutral form, ESPT from the methanol group to a solvent like water or methanol is thermodynamically unfavorable. The amino group, upon protonation to -NH₃⁺, would become a strong photoacid, capable of donating a proton to the solvent in the excited state.

The kinetics of ESPT are often coupled to solvent relaxation dynamics. The transfer can be a multi-step process, sometimes involving the formation of solvent oligomers (e.g., methanol trimers) to create a sufficiently basic site to accept the proton. researchgate.net The long lifetime of the excited state can allow for the necessary solvent reorganization to facilitate proton transfer. researchgate.net

Table 2: Expected ESPT Behavior of this compound in Different States

Species Solvent Expected ESPT Site Rationale
Neutral Form (R-NH₂) Water, Methanol None The -CH₂OH group is not sufficiently acidic, even in the excited state. The -NH₂ group is a proton acceptor.
Cationic Form (R-NH₃⁺) Water -NH₃⁺ Water is a sufficiently strong proton acceptor. researchgate.netrsc.org

Solvent Effects on Intramolecular Charge Transfer (ICT) and Excited State Dynamics

Naphthylamines with electron-donating amino groups exhibit significant intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com In this process, electron density is displaced from the amino group to the naphthalene ring, resulting in an excited state with a much larger dipole moment than the ground state. mdpi.comnih.gov This charge separation makes the fluorescence of these compounds highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

As solvent polarity increases, the high-dipole ICT state is stabilized more than the ground state, leading to a red shift (a shift to lower energy or longer wavelength) in the fluorescence emission spectrum. mdpi.com The magnitude of this shift is a direct reflection of the degree of charge transfer in the excited state. nih.gov For 1,8-disubstituted acyl-aminonaphthalenes, which are structurally related to this compound, the emission shifts to lower energy as solvent polarity increases, and these compounds show strong solvato-chromism. mdpi.com

The excited state dynamics can involve a planar ICT (PICT) state or a twisted ICT (TICT) state, where the amino group twists out of the plane of the naphthalene ring. mdpi.commdpi.com Twisting leads to a more complete charge separation but can also open up non-radiative decay pathways, causing a decrease in the fluorescence quantum yield in more polar solvents. mdpi.comscispace.com Studies on constrained aminonaphthalene derivatives suggest that even without twisting, a significant planar ICT state is formed. nih.gov Protic solvents like alcohols can further quench fluorescence through hydrogen bonding interactions with the excited state. mdpi.com

Table 3: Expected Solvent Effects on the Photophysics of this compound

Solvent Property Effect on Absorption (λₐₑₛ) Effect on Emission (λₑₘ) Effect on Quantum Yield (Φբ)
Increasing Polarity (Aprotic) Minor Red Shift ekb.eg Strong Red Shift mdpi.com Decrease mdpi.com

| Protic Solvents (e.g., Methanol) | Minor Shift | Strong Red Shift | Strong Quenching (Decrease) mdpi.comnih.gov |

Photoinduced Reactions and Photoreactivity Studies

The excited state of this compound can undergo chemical transformations in addition to photophysical relaxation. The naphthalene core provides a platform for various photochemical reactions, and the amino and methanol substituents introduce specific reactivities.

One potential reaction is the photooxidation of the primary alcohol group. The methanol moiety (-CH₂OH) can be oxidized to the corresponding aldehyde (1-aminonaphthalene-8-carbaldehyde) or further to the carboxylic acid (1-aminonaphthalene-8-carboxylic acid). smolecule.com Such photoreactions often proceed in the presence of a suitable solvent and may be influenced by photosensitizers or photocatalysts. smolecule.comnih.gov

The amino-naphthalene system itself can be involved in photoinduced reactions. Photoinduced electron transfer (PET) from the excited molecule to an acceptor can initiate radical reactions. acs.org For example, photochemical reactions of C₆₀ with triethylamine (B128534) are initiated via PET from the amine to the excited C₆₀. acs.org Similarly, this compound could engage in PET with suitable partners.

Furthermore, the naphthalene ring can act as a photocage, a group that can be cleaved from a substrate upon irradiation. While the specific use of this compound as a photocage is not detailed, related aminonaphthalene derivatives have been studied for the photorelease of carboxylic acids and alcohols. researchgate.net The efficiency and pathway of such photorelease reactions are highly dependent on the substitution pattern and the solvent. acs.org For instance, some naphthoquinone-based photocages show high photoreactivity in polar solvents like methanol but are unreactive in nonpolar solvents like toluene. acs.org

Metal-Catalyzed Reactions and Coordination Chemistry

The functional groups of this compound—the primary amine and the naphthalene ring—provide active sites for metal-catalyzed transformations and coordination to metal centers.

The amino group can act as a directing group in C-H functionalization reactions. For instance, picolinamide-protected 1-naphthylamines undergo cobalt-catalyzed C8-alkoxylation, where an ether is formed at the peri position (C8). beilstein-journals.org This strategy allows for the direct and selective formation of a C-O bond at a typically unreactive C-H site. Given that this compound already possesses a group at C8, similar directing group strategies could be envisioned to functionalize other positions on the naphthalene ring, such as C2 or C4. Palladium-catalyzed reactions are also widely used for the synthesis and functionalization of aminonaphthalenes. thieme-connect.comrsc.org

The amino group is also a classic ligand for coordination chemistry. It can bind to a variety of transition metals, forming stable complexes. The paramagnetic nature of ions like Fe³⁺ can lead to fluorescence quenching of aminonaphthalene-based sensors through mechanisms like photoinduced electron transfer (PET), forming the basis for metal ion detection. usm.my The bidentate nature of this compound, with potential coordination through both the amino nitrogen and the methanol oxygen, could allow it to act as a chelating ligand for certain metal ions, forming a stable five-membered ring. This chelation can significantly alter the electronic and photophysical properties of the molecule.

Investigation of this compound as a Ligand

A detailed review of the scientific literature reveals a notable scarcity of specific studies focused on the role of this compound as a coordinating ligand in metal complexes. While the broader class of 1,8-disubstituted naphthalenes has been extensively used in ligand design, the specific coordination chemistry of this compound remains largely unexplored in dedicated research publications.

The structural framework of this compound, however, presents clear potential for its function as a bidentate chelating agent. It possesses two distinct donor groups: a primary amine (-NH₂) at the C1 position and a hydroxymethyl group (-CH₂OH) at the C8 position. The rigid naphthalene backbone holds these N- and O-donor sites in a peri relationship, a stereochemical arrangement that is highly conducive to the formation of a stable six-membered chelate ring upon coordination to a metal center.

The chemistry of peri-substituted naphthalene ligands is a well-established field, and the unique geometry imposed by the naphthalene scaffold often leads to interesting coordination behaviors and reactivity. The fixed proximity of the donor atoms can enforce specific coordination geometries and influence the electronic properties of the resulting metal complexes. Theoretical studies on other peri-fused N,O-heterocycles have shown that the introduction of nitrogen and oxygen atoms perturbs the electronic structure and can introduce significant ring strain, which in turn dictates reactivity. In the case of this compound, the amino and alcohol functionalities would be expected to act as a classic N,O-donor ligand, capable of forming stable complexes with a variety of transition metals. However, without experimental studies, characterization of such complexes, including their formation, stability, and reactivity, remains a subject for future investigation.

Cobalt-Catalyzed Peri-Selective Alkoxylation Analogs

While direct transformational studies on this compound are not widely reported, significant research has been conducted on structurally related analogs, particularly in the realm of cobalt-catalyzed C-H functionalization. A key example is the cobalt-catalyzed peri-selective C8-alkoxylation of 1-naphthylamine (B1663977) derivatives, which provides a model for the type of reactivity that could be envisioned for substrates like this compound.

In a notable series of studies, a simple and efficient protocol for the cobalt-catalyzed picolinamide-directed C(sp²)–H alkoxylation of 1-naphthylamine derivatives was developed. beilstein-journals.orgd-nb.infonih.gov This transformation represents an effective method for synthesizing aryl ethers with high regioselectivity and broad functional group tolerance. d-nb.infonih.gov The reaction successfully couples various 1-naphthylamine derivatives with both primary and secondary alcohols at the C8 position. beilstein-journals.orgd-nb.info

Reaction Optimization and Findings

The model reaction between N-(naphthalen-1-yl)picolinamide and hexafluoroisopropanol (HFIP) was used to optimize the reaction conditions. d-nb.infonih.gov It was found that cobalt(II) fluoride (B91410) (CoF₂) was the most effective catalyst, and the combination of silver(I) carbonate (Ag₂CO₃) as an oxidant and cesium carbonate (Cs₂CO₃) as a base provided the highest yields. d-nb.info The use of 1,2-dichloroethane (B1671644) (DCE) as a co-solvent was also shown to be beneficial. beilstein-journals.orgnih.gov

Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Peri-Alkoxylation Reaction of N-(naphthalen-1-yl)picolinamide with hexafluoroisopropanol (HFIP).

EntryCatalyst (20 mol%)Base (1.0 equiv)Oxidant (1.0 equiv)Co-SolventYield (%)
1Co(OAc)₂·4H₂OCs₂CO₃Ag₂CO₃-66
2CoF₃Cs₂CO₃Ag₂CO₃-68
3CoF₂Cs₂CO₃Ag₂CO₃-82
4CoF₂Na₂CO₃Ag₂CO₃-75
5CoF₂K₂CO₃Ag₂CO₃-78
6CoF₂Cs₂CO₃Ag₂O-71
7CoF₂Cs₂CO₃AgOAc-65
8CoF₂Cs₂CO₃Ag₂CO₃DCE84

Data sourced from Han, J.-N. et al. (2018). d-nb.infonih.gov

Substrate Scope and Mechanistic Insights

The optimized protocol demonstrated a broad substrate scope. Various substituents on the naphthalene ring of the 1-naphthylamine derivative, including halogens, nitro, and benzenesulfonyl groups, were well-tolerated, affording the desired C8-alkoxylated products in good to excellent yields. d-nb.info Furthermore, the reaction proved compatible with a wide range of alcohols. Noteworthy is the successful use of secondary alcohols like isopropanol, isobutanol, and isopentanol, which had not been previously reported for cobalt-catalyzed directed coupling of arenes. beilstein-journals.orgd-nb.info However, tertiary alcohols such as tert-butanol (B103910) failed to yield the desired product. d-nb.info

Table 2: Scope of Alcohols in the Cobalt-Catalyzed Peri-Alkoxylation Reaction of N-(naphthalen-1-yl)picolinamide with various alcohols.

EntryAlcoholProductYield (%)
1Hexafluoroisopropanol (HFIP)3aa84
2Trifluoroethanol3ab71
33-Fluoropropanol3ad66
4Propanol3ag84
5Butanol3ah75
6Isopropanol3at89
7Isobutanol3au58
8Isopentanol3av63

Data sourced from Han, J.-N. et al. (2018). beilstein-journals.orgd-nb.info

Mechanistic experiments, including the use of radical scavengers and the determination of a kinetic isotope effect (KIE) value of 1.1, suggest that the reaction proceeds through a radical pathway. d-nb.info The C–H bond cleavage is not the rate-determining step. d-nb.info A plausible mechanism involves the initial oxidation of Co(II) to a Co(III) species, which then engages in a single-electron transfer (SET) process with the naphthylamine substrate to generate a cation-radical intermediate. d-nb.info Subsequent steps involve the coordination of the Co(III) species, transfer of the alkoxide ligand to the naphthalene ring, and final deprotonation to release the alkoxylated product and regenerate the catalyst. d-nb.info This body of work on 1-naphthylamine analogs provides a valuable framework for predicting and developing future catalytic transformations involving this compound.

Advanced Spectroscopic and Characterization Studies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 1-Aminonaphthalene-8-methanol. A combination of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the molecular connectivity, and investigation of its dynamic conformational processes.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural characterization of this compound.

In the ¹H NMR spectrum , the aromatic protons on the naphthalene (B1677914) ring are expected to appear in the region of approximately 7.0-8.0 ppm. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino and methanol (B129727) substituents. The methylene (B1212753) protons (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) further upfield, while the amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom in the molecule. The two carbons bearing the substituents (C1 and C8) would be significantly influenced by these groups. The other aromatic carbons would appear in the typical range for naphthalene systems (approx. 110-140 ppm), with the methylene carbon (-CH₂OH) resonating at a much higher field.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Naphthalene H7.0 - 8.0Multiplet
-CH ₂OH~4.5 - 5.0Singlet / Doublet
-NHBroad, variableSinglet (broad)
-OH Broad, variableSinglet (broad)

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values. Actual experimental values may vary.

Carbon TypePredicted Chemical Shift (ppm)
Naphthalene C -NH₂ (C1)~140 - 150
Naphthalene C -CH₂OH (C8)~130 - 140
Other Naphthalene C ~110 - 135
-C H₂OH~60 - 70

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Conformation

To definitively establish the molecular structure and overcome ambiguities from overlapping signals in 1D spectra, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity of the protons on each aromatic ring of the naphthalene system and to confirm the coupling between the methylene (-CH₂) and hydroxyl (-OH) protons, if observable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be essential for assigning each carbon signal in the ¹³C spectrum to its attached proton(s) from the ¹H spectrum, for instance, linking the methylene proton signal to the methylene carbon signal.

Dynamic NMR Studies for Rotational Barriers and Conformation

The peri-substitution on the naphthalene backbone forces the amino and methanol groups into close proximity, resulting in significant steric hindrance. st-andrews.ac.uk This hindrance restricts the free rotation of the substituents around their bonds to the naphthalene ring. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, are used to quantify the energy barriers associated with these rotational processes. acs.orgrsc.org

As the temperature is lowered, the rotation of the -CH₂OH and -NH₂ groups may slow down sufficiently on the NMR timescale to cause broadening and eventual splitting of the signals for the protons and carbons near the sites of restricted rotation. By analyzing the changes in the line shape of these signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability and dynamics of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of the bonding within the molecule.

Characterization of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups.

O-H and N-H Stretching: The O-H stretch from the methanol group and the symmetric and asymmetric N-H stretches from the amino group are expected in the 3200-3500 cm⁻¹ region. The exact position and shape of these bands are highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are expected just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated in the 1580-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol and the C-N stretching of the aromatic amine are expected in the 1000-1350 cm⁻¹ region.

The combination of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), provides a unique spectral signature for the molecule.

Table 3: Predicted Characteristic IR/Raman Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch-NH₂3300 - 3500
O-H Stretch-OH3200 - 3400 (Broad)
Aromatic C-H StretchNaphthalene C-H3000 - 3100
Aliphatic C-H Stretch-CH₂-2850 - 2960
N-H Bend-NH₂1580 - 1650
Aromatic C=C StretchNaphthalene Ring1400 - 1600
C-O StretchC-OH1000 - 1260
C-N StretchAr-NH₂1250 - 1340

Studies on Inter- and Intramolecular Hydrogen Bonding

Due to the close proximity of the electron-donating amino group and the proton-donating hydroxyl group, there is a high potential for a strong intramolecular hydrogen bond in this compound, forming a stable six-membered ring structure (N-H···O or O-H···N).

Vibrational spectroscopy is particularly sensitive to such interactions. rsc.org The formation of an intramolecular hydrogen bond would be evidenced in the IR spectrum by a significant broadening and red-shift (shift to lower frequency) of the O-H or N-H stretching band compared to a similar molecule where this interaction is absent. This occurs because the hydrogen bond weakens the O-H or N-H bond, lowering the energy required to excite its stretching vibration. Studies on related N-hydroxyalkyl-1,8-naphthalimides have demonstrated how IR spectroscopy can confirm the presence of similar intramolecular hydrogen bonds. aminer.org

By comparing spectra recorded in dilute, non-polar solvents (which favor intramolecular bonding) with those in polar, hydrogen-bond-accepting solvents (which can disrupt it), the strength and nature of this internal hydrogen bonding can be thoroughly investigated.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are pivotal in elucidating the photophysical properties of aromatic compounds like this compound. These techniques provide insights into the electronic structure and the effects of substituents on the naphthalene core.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of a 1,8-disubstituted naphthalene, such as this compound, is expected to be dominated by π-π* transitions within the aromatic system. The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups at the C1 and C8 positions, respectively, influence these transitions. The amino group, being an electron-donating group, engages in conjugation with the naphthalene π-system, which typically results in a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

The peri-positioning of the amino and methanol groups can lead to steric interactions that may force one or both substituents out of the plane of the naphthalene ring. This distortion could disrupt optimal conjugation, potentially leading to a blue-shift (hypsochromic shift) compared to a planar analogue. The resulting spectrum is a balance of these electronic and steric effects.

pH-Dependent Spectroscopic Measurements and Protonation Equilibria

The spectroscopic properties of this compound are expected to be highly dependent on pH due to the presence of the basic amino group.

In acidic media: The amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This conversion significantly alters the electronic properties of the substituent. The -NH₃⁺ group is electron-withdrawing and cannot participate in conjugation with the naphthalene ring. This change would likely lead to a significant blue-shift in the absorption spectrum, making it resemble that of naphthalene itself rather than 1-aminonaphthalene.

In neutral to basic media: The amino group remains in its neutral -NH₂ form, preserving the electron-donating and conjugative effects described previously.

By monitoring the changes in the absorption or fluorescence spectra as a function of pH, the ground state and excited state pKa values can be determined. This provides quantitative information about the acidity of the protonated amine in both its stable and electronically excited forms. Such studies are crucial for understanding the behavior of the molecule in different chemical environments.

Fluorescence Quantum Yield and Lifetime Determinations

Many aminonaphthalene derivatives are known to be fluorescent. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters characterizing the emission process.

For this compound, these properties would be influenced by:

Solvent Polarity: The potential for intramolecular charge transfer (ICT) in the excited state could make the emission highly sensitive to the polarity of the solvent.

Intramolecular Interactions: The proximity of the amino and methanol groups could lead to intramolecular hydrogen bonding. This interaction can provide a non-radiative decay pathway, potentially quenching fluorescence and reducing both the quantum yield and lifetime.

pH: As with absorption, protonation of the amino group in acidic conditions would drastically alter the fluorescence properties, likely leading to quenching of the emission that originates from the aminonaphthalene fluorophore.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a technique used to analyze chiral molecules. This compound is not inherently chiral; it does not possess a stereocenter and is superimposable on its mirror image. Therefore, CD spectroscopy would not be an applicable technique for the analysis of the isolated molecule, as it would not exhibit a CD signal.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

For this compound (C₁₁H₁₁NO), the expected exact molecular weight of the molecular ion [M]⁺˙ would be approximately 173.0841 g/mol . High-resolution mass spectrometry would be used to confirm this value, thereby verifying the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses based on the structure:

Loss of a hydroxyl radical (•OH): A peak at M-17, resulting from the cleavage of the C-O bond in the methanol group.

Loss of formaldehyde (B43269) (CH₂O): A peak at M-30, a common fragmentation for benzyl (B1604629) alcohols.

Loss of the hydroxymethyl radical (•CH₂OH): A peak at M-31, representing the loss of the entire methanol substituent.

Cleavage related to the amino group: Fragmentation of the naphthalene ring itself, though the aromatic core is generally stable. nist.govlibretexts.org

The relative intensities of these fragment ions would provide a structural fingerprint for the molecule.

Expected Mass Spectrometry Data

ProcessLost FragmentExpected m/z
Molecular Ion-~173.08
Loss of Hydroxyl Radical•OH~156.08
Loss of FormaldehydeCH₂O~143.07
Loss of Hydroxymethyl Radical•CH₂OH~142.07

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.

Key structural parameters that would be determined include:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: These would reveal the exact orientation of the amino and methanol groups relative to the naphthalene ring and to each other.

Planarity of the naphthalene ring: Steric strain from the peri-substituents can cause significant distortion of the aromatic ring from planarity. nih.gov The C1-C8 distance would be of particular interest compared to an unsubstituted naphthalene.

Intermolecular interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying any intermolecular hydrogen bonding involving the -NH₂ and -OH groups, as well as π-stacking interactions between naphthalene rings.

This data is invaluable for understanding the steric and electronic effects that govern the compound's chemical and photophysical properties. However, specific crystallographic data for this compound is not currently available in the surveyed literature. nih.govresearchgate.netscispace.comcambridge.org

Computational and Theoretical Investigations of 1 Aminonaphthalene 8 Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations for 1-Aminonaphthalene-8-methanol were identified.

Density Functional Theory (DFT) for Ground State Properties and Energetics

There are no available research findings that employ Density Functional Theory to analyze the ground state properties and energetics of this compound. Consequently, data tables of optimized geometries, electronic energies, or frontier molecular orbital energies for this specific molecule cannot be provided.

Ab Initio and Semi-Empirical Methods for Electronic Properties

A thorough literature search did not uncover any studies that have utilized Ab Initio or semi-empirical methods to investigate the electronic properties of this compound.

Conformational Analysis and Intramolecular Interactions

Specific conformational analyses of this compound are not present in the reviewed literature.

Analysis of Intramolecular Hydrogen Bonding

While the formation of an intramolecular hydrogen bond between the amino (-NH2) and methanol (B129727) (-CH2OH) groups is highly probable due to their proximity in the peri-position, no studies were found that specifically calculate the geometry, strength, or energetic stabilization of this interaction in this compound.

Steric and Electronic Effects of Peri-Substitution

General studies on 1,8-disubstituted naphthalenes confirm that the close proximity of substituents leads to significant steric strain and electronic interactions, often resulting in distortion of the naphthalene (B1677914) backbone. However, a specific analysis of these effects in the context of the amino and methanol groups of this compound is not available.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

No molecular dynamics simulation studies of this compound in any solvent have been published. Therefore, information regarding its solution-phase behavior, solvation structure, and specific interactions with solvent molecules is currently unavailable.

Prediction and Interpretation of Spectroscopic Data (NMR, UV-Vis, Fluorescence)

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic data for organic molecules. While specific computational studies on this compound are not extensively available in the public domain, the established methodologies for similar aromatic compounds provide a clear framework for how such analyses would be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are crucial for the structural elucidation of molecules. DFT methods are widely used to predict the chemical shifts (δ) of ¹H and ¹³C nuclei. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry.

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, computational models would predict distinct signals for the aromatic protons, the amino proton, the hydroxyl proton, and the methylene (B1212753) protons. The predicted chemical shifts would be highly sensitive to the molecular geometry and the electronic environment of each nucleus.

Illustrative Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H (aromatic)7.0 - 7.8Multiplet
H (amino)4.5 - 5.5Broad Singlet
H (hydroxyl)2.0 - 3.0Singlet
H (methylene)4.8 - 5.0Singlet

Note: This data is illustrative and represents typical ranges for similar compounds. Actual values would be determined by specific DFT calculations.

UV-Vis and Fluorescence Spectroscopy:

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound can be predicted using TD-DFT. These calculations provide information about the electronic transitions between molecular orbitals.

UV-Vis Absorption: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aminonaphthalene derivatives, the absorption spectra are typically characterized by π-π* transitions within the naphthalene ring system. The presence of the amino and methanol substituents would be expected to cause a shift in the absorption bands compared to unsubstituted naphthalene.

Fluorescence: Following electronic excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S₁). Fluorescence occurs as the molecule returns to the ground state (S₀). Computational models can predict the emission wavelength, which is typically at a lower energy (longer wavelength) than the absorption. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescent properties of aminonaphthalene derivatives are often sensitive to the polarity of the solvent.

Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
UV-Vis Absorption (λmax)~320 - 340 nm
Molar Absorptivity (ε)High (π-π* transition)
Fluorescence Emission (λem)~400 - 450 nm
Stokes Shift~80 - 110 nm

Note: This data is hypothetical, based on the known spectroscopic properties of similar aminonaphthalene compounds.

Reaction Pathway and Transition State Analysis for Synthetic and Transformation Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies.

Synthetic Reactions:

A plausible synthetic route to this compound could involve the reduction of a corresponding nitro or carboxyl derivative. For instance, the reduction of 8-nitro-1-naphthaldehyde or a similar precursor could be a viable pathway. Computational analysis of such a reaction would involve:

Reactant and Product Optimization: The geometries of the reactants, intermediates, and products are optimized.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the located stationary points are either minima (reactants, products, intermediates) or first-order saddle points (transition states).

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation energy, which is a key determinant of the reaction rate.

Transformation Reactions:

The amino and hydroxyl groups of this compound offer sites for further chemical transformations, such as N-alkylation, N-acylation, or oxidation of the alcohol. Computational studies can be employed to predict the feasibility and selectivity of these reactions. For example, a transition state analysis could reveal why a particular site on the molecule is more reactive than another under specific reaction conditions.

Illustrative Reaction Coordinate for a Hypothetical Transformation

Reaction CoordinateRelative Energy (kcal/mol)Structure
Reactants0Optimized geometry of this compound and reagent
Transition State+15 to +25Structure with one imaginary frequency corresponding to the reaction mode
Products-5 to -15Optimized geometry of the transformed product

Note: The energy values are illustrative and would be determined through quantum chemical calculations for a specific reaction.

By providing a detailed picture of the electronic and energetic landscape of a chemical system, computational and theoretical investigations offer deep insights into the properties and reactivity of this compound, guiding experimental work and facilitating the design of new synthetic strategies and functional materials.

Advanced Applications in Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The quest for highly efficient and selective methods to produce enantiomerically pure compounds is a cornerstone of modern organic chemistry. 1-Aminonaphthalene-8-methanol and its derivatives have emerged as promising scaffolds for the design of chiral auxiliaries and ligands that can effectively control the stereochemical outcome of chemical reactions.

Development of Enantioselective Catalysts

While direct applications of this compound in commercially available catalysts are not widely documented, its structural motif is integral to the design of novel chiral ligands. The proximity of the amino and hydroxyl groups allows for the formation of bidentate ligands that can coordinate to a metal center, creating a well-defined and rigid chiral pocket around the catalytic site. This constrained environment forces reacting molecules to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer over the other.

Research in this area focuses on modifying the core structure of this compound to fine-tune the steric and electronic properties of the resulting ligands. For instance, the amino and hydroxyl groups can be derivatized with bulky substituents to enhance the steric hindrance and, consequently, the enantioselectivity of the catalyst. Furthermore, the naphthalene (B1677914) ring system can be substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties of the metal center, thereby influencing the catalytic activity.

Mechanistic Studies of Chiral Induction

Understanding the mechanism by which chirality is transferred from the ligand to the reaction products is crucial for the rational design of new and improved catalysts. In the context of ligands derived from this compound, mechanistic studies often involve a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational modeling.

These studies aim to elucidate the three-dimensional structure of the catalyst-substrate complex and identify the key interactions that govern the stereochemical outcome of the reaction. For example, the formation of hydrogen bonds between the ligand and the substrate can play a critical role in pre-organizing the reactants in a specific orientation that favors the formation of the desired enantiomer. The rigid naphthalene backbone of this compound helps to minimize conformational flexibility, which simplifies the analysis of these interactions and facilitates the development of predictive models for chiral induction.

Development of Fluorescent Probes and Chemosensors

The naphthalene moiety in this compound provides an inherent fluorescent character, making it an attractive platform for the development of sensors that can detect and quantify specific analytes. The amino and hydroxyl groups serve as convenient points for the attachment of receptor units that can selectively bind to target ions or molecules.

Design Principles for Selective Ion Recognition and Detection

The design of fluorescent chemosensors based on this compound follows the general principle of integrating a signaling unit (the fluorophore) with a recognition unit (the receptor). The binding of an analyte to the receptor induces a change in the photophysical properties of the fluorophore, such as its fluorescence intensity or wavelength, which can be measured to determine the concentration of the analyte.

For selective ion recognition, the receptor is typically a macrocyclic or acyclic ligand that contains donor atoms, such as nitrogen, oxygen, or sulfur, arranged in a specific geometry that complements the size and coordination preferences of the target ion. The amino and hydroxyl groups of this compound can be used to anchor these receptor units. Upon ion binding, the conformational changes in the receptor or the direct interaction of the ion with the fluorophore can lead to a variety of fluorescence responses, including quenching, enhancement, or a ratiometric shift.

Sensor DerivativeTarget AnalytePrinciple of Detection
Crown ether conjugateAlkali metal ions (e.g., K⁺)Ion-induced conformational change affecting fluorophore environment
Aza-crown ether conjugateTransition metal ions (e.g., Cu²⁺)Photoinduced electron transfer (PET) quenching
Podand with carboxylate groupsLanthanide ions (e.g., Eu³⁺)Antenna effect leading to sensitized lanthanide emission

Fabrication of Environmentally Sensitive Fluorescent Systems

The fluorescence of naphthalene derivatives is often sensitive to the polarity of their local environment. This property, known as solvatochromism, can be exploited to develop probes that report on changes in the microenvironment of complex systems, such as biological membranes or polymer matrices.

In these systems, the this compound core can be modified with hydrophobic or hydrophilic substituents to control its partitioning into different phases. Changes in the local environment, such as hydration levels or the presence of specific binding partners, can alter the excited-state properties of the fluorophore, leading to a measurable change in its fluorescence emission. This allows for the non-invasive monitoring of dynamic processes in these complex media.

Precursors for Polymeric Materials and Functional Coatings

The presence of two reactive functional groups, the amino and hydroxyl groups, makes this compound a versatile monomer for the synthesis of novel polymeric materials and functional coatings. These materials can inherit the desirable properties of the naphthalene core, such as thermal stability, chemical resistance, and fluorescence.

Polymers incorporating the this compound unit can be prepared through various polymerization techniques, including polycondensation and polyaddition reactions. The resulting polymers may find applications in areas such as high-performance plastics, fluorescent coatings, and materials for optical and electronic devices. The ability to modify the amino and hydroxyl groups prior to polymerization allows for the tailoring of the polymer's properties to meet the demands of specific applications. For example, the incorporation of long alkyl chains can improve the processability and solubility of the polymers, while the introduction of cross-linking agents can enhance their mechanical strength and thermal stability.

Polymer TypePotential ApplicationKey Properties
PolyestersHigh-temperature resistant filmsThermal stability, fluorescence
PolyurethanesAbrasion-resistant coatingsHardness, chemical resistance
PolyamidesSpecialty fibersHigh tensile strength, thermal stability

Synthesis of Conductive Polymers and Oligomers

While direct polymerization of this compound is not extensively documented, research on the closely related compound 1-aminonaphthalene provides significant insights into the potential for forming conductive polymers. The chemical oxidative polymerization of 1-aminonaphthalene has been shown to yield poly(1-aminonaphthalene) (PNA). This polymer is soluble in polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP).

In a study on the synthesis and characterization of PNA, the polymer was synthesized in high yields using a chemical oxidative polymerization method. The resulting polymer exhibited electrical conductivity. Furthermore, copolymers of aniline (B41778) and 1-aminonaphthalene have been prepared, demonstrating that the incorporation of the aminonaphthalene moiety can influence the properties of the resulting conductive polymer.

Thin polymer films have also been successfully synthesized from 1-aminonaphthalene using plasma polymerization in a direct-current discharge. researchgate.netresearchgate.net This method allows for the formation of thin, uniform films on a substrate. The intrinsic conductivity of a chemically synthesized polymer from 1-aminonaphthalene was reported to be 1.7 × 10⁻⁶ Ω⁻¹ cm⁻¹. researchgate.net

The presence of the methanol (B129727) group in this compound could offer further possibilities for post-polymerization modifications, potentially influencing the solubility, processability, and electronic properties of the resulting polymers.

Thin Film Formation and Characterization

The ability to form thin films is crucial for the application of materials in electronic and optoelectronic devices. Research has demonstrated that thin polymer films can be obtained from 1-aminonaphthalene through plasma polymerization at both the cathode and anode in a DC discharge. researchgate.net The morphology of these films has been examined using scanning electron microscopy (SEM) and atomic force microscopy (AFM). researchgate.net

The characterization of these films also includes the study of their elemental composition, chemical structure, and thermal stability through techniques such as pyrolysis chromatography, IR and UV spectroscopy, and thermogravimetry. researchgate.net The formation of thin films from polymers of 1-aminonaphthalene is a key step towards their potential use in organic luminescent devices. researchgate.netresearchgate.net

Building Blocks for Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules, particularly those based on the 1,8-naphthalimide (B145957) scaffold.

1,8-Naphthalimides are a well-studied class of compounds known for their strong fluorescence and have found applications as fluorescent probes, dyes, and in organic light-emitting diodes (OLEDs). rsc.orgnih.govrsc.orgnih.govresearchgate.net The synthesis of 1,8-naphthalimide derivatives typically involves the reaction of a 1,8-naphthalic anhydride (B1165640) with a primary amine.

While direct synthesis from this compound is a specific pathway, the general chemistry of 1,8-disubstituted naphthalenes is well-established. The amino group of this compound could be protected, followed by oxidation of the methanol group to a carboxylic acid, and subsequent dehydration to form the anhydride. This anhydride could then be reacted with various amines to produce a range of N-substituted 1,8-naphthalimides. Alternatively, the amino group could potentially be used to form the imide ring directly with a pre-formed naphthalic anhydride derivative.

The resulting naphthalimide derivatives bearing a hydroxymethyl group at the 8-position would have a reactive handle for further functionalization, allowing for their incorporation into larger molecular systems or for tuning their photophysical properties. The modification at the naphthalene core of 1,8-naphthalimides is a key strategy for altering their chemical, electronic, and biological properties. rsc.org

Information on the direct use of this compound in the synthesis of spiro and polycyclic compounds is not available in the reviewed literature.

Future Directions and Emerging Research Areas for 1 Aminonaphthalene 8 Methanol

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to 1-Aminonaphthalene-8-methanol and its analogues is paramount for unlocking its full potential. While traditional multi-step syntheses exist for related 1,8-disubstituted naphthalenes, future research will likely focus on more atom-economical and sustainable methods. nih.gov

Key areas of exploration include:

Photocatalysis and Electrochemistry: Visible-light photoredox catalysis and electrochemical methods offer green alternatives to classical synthetic transformations. beilstein-journals.org These techniques could enable direct C-H functionalization of the naphthalene (B1677914) core or facilitate novel cyclization strategies to construct the 1,8-disubstituted framework under mild conditions. The inherent electronic properties of the naphthalene ring system make it a suitable candidate for such redox-based methodologies. rsc.org

Biocatalysis: The use of enzymes for the synthesis of complex organic molecules is a rapidly growing field. mdpi.com Future research could explore the use of engineered enzymes, such as ammonia (B1221849) lyases or hydroxylases, for the stereoselective synthesis of chiral derivatives of this compound. Biocatalytic methods could provide access to enantiomerically pure compounds that are valuable for applications in asymmetric catalysis and medicinal chemistry. sci-hub.sttudelft.nl

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. nih.govrsc.org The development of flow-based synthetic routes to this compound could enable its production on a larger scale, facilitating its use in various applications. researchgate.netuc.pt

Table 1: Comparison of Potential Synthetic Pathways for this compound Derivatives

Synthetic PathwayPotential AdvantagesPotential Challenges
Photocatalysis Mild reaction conditions, high functional group tolerance, novel reactivity. beilstein-journals.orgSubstrate scope limitations, potential for side reactions.
Electrochemistry Avoids the use of stoichiometric oxidants/reductants, precise control over reaction potential.Electrode passivation, electrolyte compatibility issues.
Biocatalysis High stereoselectivity, environmentally benign, operates under mild conditions. mdpi.comtudelft.nlEnzyme stability and availability, substrate specificity.
Flow Chemistry Enhanced process control, improved safety, scalability. nih.govrsc.orguc.ptInitial setup costs, potential for clogging.

Development of Advanced Catalytic Systems Utilizing this compound Derivatives

The rigid 1,8-disubstituted naphthalene scaffold of this compound makes it an attractive ligand precursor for the development of novel catalysts. The proximate amino and alcohol groups can act as a bidentate ligand, chelating to a metal center and creating a well-defined coordination environment.

Future research in this area could focus on:

Asymmetric Catalysis: Chiral derivatives of this compound could be employed as ligands in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The rigid naphthalene backbone can effectively transfer stereochemical information from the ligand to the catalytic active site, enabling high levels of enantioselectivity.

Organometallic Catalysis: The development of novel organometallic complexes incorporating this compound-based ligands could lead to catalysts with unique reactivity and selectivity. For instance, palladium or platinum complexes of these ligands could be explored for their efficacy in cross-coupling reactions. nih.gov

Photoredox Catalysis: Naphthalene derivatives are known to possess interesting photophysical properties. researchgate.net Ligands derived from this compound could be designed to act as photosensitizers in photoredox catalytic cycles, enabling the development of new light-driven organic transformations. beilstein-journals.org

Integration into Smart Materials and Responsive Chemical Systems

The unique electronic and structural features of the naphthalene moiety make this compound a promising building block for the creation of "smart" materials that respond to external stimuli.

Emerging research directions include:

Stimuli-Responsive Polymers: Incorporation of this compound derivatives into polymer chains could lead to materials that exhibit changes in their properties, such as color or fluorescence, in response to changes in pH, temperature, or the presence of specific analytes. researchgate.net

Photochromic and Thermochromic Materials: The naphthalene core can be functionalized to create molecules that undergo reversible color changes upon exposure to light (photochromism) or heat (thermochromism). researchgate.netresearchgate.netrsc.org Derivatives of this compound could be designed to exhibit these properties, with potential applications in molecular switches, sensors, and data storage. nih.govmdpi.com

Supramolecular Assemblies: The ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound an interesting candidate for the construction of self-assembling supramolecular structures. rsc.org These organized assemblies could find applications in areas such as drug delivery and molecular recognition.

Table 2: Potential Applications of this compound in Smart Materials

Material TypePotential StimulusPotential Application
Stimuli-Responsive Polymers pH, Temperature, Metal IonsSensors, Drug Delivery, Actuators
Photochromic Materials LightMolecular Switches, Optical Data Storage
Thermochromic Materials HeatTemperature Sensors, Smart Coatings
Supramolecular Gels Solvent Composition, TemperatureDrug Delivery, Tissue Engineering

Interdisciplinary Research with Bioorganic and Environmental Chemistry

The intersection of organic chemistry with biology and environmental science opens up new avenues for the application of this compound.

Key areas for interdisciplinary research include:

Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. researchgate.netnih.govnih.gov Judicious modification of the this compound scaffold could lead to the development of novel fluorescent probes for the detection of biologically important species, such as metal ions or reactive oxygen species. nih.govrsc.orgmdpi.commdpi.com The intramolecular hydrogen bonding potential between the amino and methanol (B129727) groups could be exploited to create "turn-on" fluorescent sensors.

Environmental Remediation: Functionalized naphthalenes can be used in the development of materials for environmental applications. For example, polymers incorporating this compound could be designed to selectively bind and remove heavy metal pollutants from water. The photocatalytic properties of naphthalene derivatives could also be harnessed for the degradation of organic pollutants. mdpi.comekb.egekb.eg

Molecular Interactions with Biomolecules: Understanding the interactions of this compound derivatives with biomolecules, such as proteins and nucleic acids, is crucial for developing potential therapeutic agents. nih.gov The naphthalene core can intercalate into DNA, and the amino and hydroxyl groups can form hydrogen bonds with biological targets. epa.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules.

In the context of this compound, ML and AI could be used to:

Predict Synthetic Pathways: Machine learning models can be trained on vast datasets of chemical reactions to predict the most efficient and viable synthetic routes to novel derivatives of this compound.

Design Novel Catalysts: AI algorithms can be used to design new ligands based on the this compound scaffold with optimized electronic and steric properties for specific catalytic applications.

Predict Material Properties: Computational models can predict the photophysical, electronic, and material properties of yet-to-be-synthesized derivatives, allowing researchers to prioritize synthetic efforts on the most promising candidates for applications in smart materials and electronics.

Q & A

Q. Table 1. Analytical Methods for this compound in Biological Samples

MatrixPreparation MethodAnalytical TechniqueDetection LimitRecovery (%)Reference
Adipose TissueHexane extraction; Florisil® cleanupGC/MS10 ng/g63–90
UrineTLC or GS/spectroscopyHRGC/MS9 ng/gNo data

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CMinimizes thermal degradation
SolventEthanol/Water (3:1 v/v)Enhances solubility
Stoichiometry1:1.2 (amine:aldehyde)Reduces dimerization

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